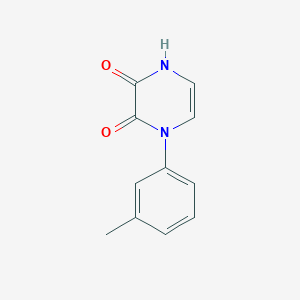

4-(3-methylphenyl)-1H-pyrazine-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-6-5-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIKKUMJCALALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of Pyrazinedione Formation

Detailed Reaction Pathways for Pyrazinedione Assembly

The construction of the 4-(3-methylphenyl)-1H-pyrazine-2,3-dione ring system can proceed through several key mechanistic pathways, including Aza-Michael additions, condensation reactions, and palladium-catalyzed syntheses.

One of the prominent pathways for the formation of pyrazinedione frameworks involves an initial aza-Michael addition followed by a cyclization step. In a plausible mechanism for the synthesis of related pyrazine-(2,3)-diones, a three-component reaction is initiated by the aza-Michael addition of a primary amine to a 1,2-diaza-1,3-diene. This is followed by an intramolecular cyclization that leads to the formation of the heterocyclic ring. researchgate.net

This synthetic sequence can be adapted for the formation of 4-aryl-pyrazinediones. The reaction would commence with the nucleophilic attack of an amine on an activated alkene, an α,β-unsaturated carbonyl compound, to form an enolate intermediate. Subsequent protonation and intramolecular cyclization through the attack of the second nitrogen atom onto a carbonyl group would lead to the formation of the pyrazinedione ring. The regioselectivity of this reaction is a critical aspect, and in the context of pyrazole (B372694) synthesis via a condensation/aza-Michael reaction, the treatment of β-aryl α,β-unsaturated ketones with a hydrazine (B178648) derivative has been shown to be highly regioselective. rsc.org

Table 1: Key Steps in Aza-Michael Addition Pathway for Pyrazinedione Formation

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of a primary amine (e.g., 3-methylaniline) on an α,β-unsaturated dicarbonyl compound. | Enolate Intermediate |

| 2 | Protonation of the enolate. | β-Amino dicarbonyl compound |

| 3 | Intramolecular nucleophilic attack of the second nitrogen (from a hydrazine or similar precursor) onto one of the carbonyl groups. | Cyclic hemiaminal |

| 4 | Dehydration and subsequent oxidation or rearrangement. | This compound |

This table is a generalized representation based on established aza-Michael addition and cyclization principles.

Condensation reactions are a cornerstone in the synthesis of pyrazine (B50134) rings. The classical approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. jlu.edu.cn For the synthesis of this compound, this would likely involve the condensation of N-(3-methylphenyl)-1,2-diaminoethane with a suitable 1,2-dicarbonyl compound like oxalic acid or its derivatives.

The mechanism proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate via the nucleophilic attack of the amino groups on the carbonyl carbons, followed by the elimination of water molecules. Subsequent oxidation of the dihydropyrazine ring yields the aromatic pyrazine system. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield.

While direct palladium-catalyzed synthesis of the this compound core is not extensively documented, palladium catalysis is a powerful tool for the formation of C-N bonds in related heterocyclic systems. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to produce chiral piperazin-2-ones. rsc.org This suggests the potential for palladium-catalyzed methodologies in the synthesis or modification of pyrazinedione scaffolds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of aryl-substituted heterocycles, including pyridazine (B1198779) derivatives. nih.gov A hypothetical palladium-catalyzed route to this compound could involve the coupling of a pre-formed pyrazinedione ring bearing a leaving group (e.g., a halogen) with a (3-methylphenyl)boronic acid derivative. The catalytic cycle would involve oxidative addition, transmetalation, and reductive elimination steps.

Intramolecular Processes and Rearrangements in Pyrazinedione Systems

Furthermore, tandem reactions involving intramolecular cyclization are efficient strategies for the construction of complex heterocyclic frameworks. For example, a domino quinazolinone rearrangement followed by an intramolecular cyclization of tautomeric (Z)-benzamidines has been utilized in the diastereoselective synthesis of pyrrolopyrazinoquinazolinones. nih.gov

Tautomeric Equilibria in Pyrazinedione Structures

Pyrazinedione systems, including this compound, can exist in different tautomeric forms. The most common tautomers are the diketo form and the enol-keto form. The position of the proton on the heterocyclic ring can vary, leading to different isomers.

The tautomeric equilibrium is influenced by several factors, including the nature of the substituents, the solvent polarity, and the temperature. In N-substituted pyrazolones, which share structural similarities with pyrazinediones, the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto) and 1H-pyrazol-3-ol (enol) forms has been studied. nih.gov In the solid state, 1-phenyl-1H-pyrazol-3-ol exists as dimeric units, while in solution, the equilibrium is solvent-dependent. nih.gov

For this compound, the diketo tautomer is generally expected to be the more stable form. However, the presence of the enol-keto tautomer, 2-hydroxy-4-(3-methylphenyl)-1H-pyrazin-3(4H)-one, cannot be discounted, particularly in solution. Spectroscopic techniques, such as NMR, are instrumental in studying these tautomeric equilibria. The interconversion between tautomers is a dynamic process and can have significant implications for the chemical reactivity and biological activity of the compound. The tautomerization of N-aminophthalimides to phthalazine-1,4-diones has been observed and studied, highlighting the importance of understanding these equilibria in related heterocyclic systems. nih.gov

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Diketo | This compound | Two carbonyl groups at positions 2 and 3. |

| Enol-Keto | 2-hydroxy-4-(3-methylphenyl)-1H-pyrazin-3(4H)-one | One hydroxyl group at position 2 and one carbonyl group at position 3. |

This table illustrates the primary potential tautomers.

Advanced Spectroscopic Characterization Techniques for Pyrazinedione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For 4-(3-methylphenyl)-1H-pyrazine-2,3-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazinedione ring, the N-H proton, and the 3-methylphenyl substituent.

The N-H proton of the pyrazinedione ring is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm, due to the deshielding effects of the adjacent carbonyl groups and its acidic nature. The two protons on the pyrazine (B50134) ring (H-5 and H-6) would likely appear as two distinct doublets, resulting from vicinal coupling to each other. Their chemical shifts are expected in the aromatic region, influenced by the electron-withdrawing nature of the dione (B5365651) functionality.

The 3-methylphenyl group would present a characteristic set of signals. The methyl (CH₃) protons are expected to resonate as a sharp singlet around 2.3-2.5 ppm. The four aromatic protons on this ring would exhibit a complex splitting pattern in the 7.0-7.8 ppm range, reflecting their different chemical environments and spin-spin couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 10.0 - 12.0 | broad singlet |

| Pyrazine H-5/H-6 | 7.5 - 8.5 | doublet |

| Pyrazine H-5/H-6 | 7.5 - 8.5 | doublet |

| m-tolyl H-2/H-4/H-5/H-6 | 7.0 - 7.8 | multiplet |

Note: The predicted values are based on the analysis of structurally similar pyrazine and N-aryl heterocyclic compounds.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound is expected to display signals for eleven distinct carbon environments.

The most downfield signals would correspond to the two carbonyl carbons (C-2 and C-3) of the pyrazinedione ring, predicted to appear in the range of 155-165 ppm. The olefinic carbons of the pyrazine ring (C-5 and C-6) and the aromatic carbons of the 3-methylphenyl substituent would resonate in the 120-145 ppm region. The specific shifts are determined by their position relative to the nitrogen atoms and the substituent. The carbon atom attached to the nitrogen (ipso-carbon) is expected around 135-140 ppm. The methyl carbon of the tolyl group would be the most upfield signal, typically appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 / C-3 (C=O) | 155 - 165 |

| C-5 / C-6 | 130 - 145 |

| m-tolyl C-1 (ipso) | 135 - 140 |

| m-tolyl C-2 to C-6 | 120 - 135 |

Note: The predicted values are based on the analysis of N-aryl pyridazinones and related heterocyclic systems. rsc.org

For unambiguous assignment of all proton and carbon signals in complex structures, two-dimensional (2D) NMR techniques are essential. Combining 1D and 2D NMR experiments provides a complete picture of the molecular connectivity. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyrazine ring, confirming their adjacency. It would also reveal the coupling network among the four aromatic protons on the 3-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the methyl protons at ~2.4 ppm to the methyl carbon at ~21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations would include the N-H proton showing correlations to the carbonyl carbons (C-2, C-3) and potentially the C-5/C-6 carbons, confirming the core ring structure. Correlations from the protons on the 3-methylphenyl ring to the ipso-carbon and other carbons within the ring would confirm the substituent's structure and its attachment point.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation by its vibrating bonds. For this compound, the key functional groups would produce distinct absorption bands.

The N-H stretching vibration is expected to appear as a broad band in the 3200-3400 cm⁻¹ region. The most intense and characteristic bands in the spectrum would be from the two carbonyl (C=O) groups, appearing as strong absorptions in the 1650-1750 cm⁻¹ range. The presence of two carbonyls may lead to two distinct bands corresponding to symmetric and asymmetric stretching modes. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N ring stretching, as well as C-H bending vibrations, which are characteristic of the substituted pyrazinedione structure. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (asymmetric & symmetric) | 1650 - 1750 | Strong |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

Note: Predicted frequencies are based on data from analogous pyrazine carboxamides and other heterocyclic diones. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O produce strong IR signals, non-polar, symmetric bonds often yield strong Raman signals. Therefore, FT-Raman is particularly useful for analyzing the skeletal vibrations of aromatic and heterocyclic rings.

In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations would be clearly visible above 3000 cm⁻¹. The C=C stretching vibrations of both the pyrazine and phenyl rings are expected to produce strong, sharp bands in the 1500-1620 cm⁻¹ region. A particularly characteristic feature would be the symmetric "ring breathing" vibration of the 3-methylphenyl ring, which typically gives a strong and sharp signal. The pyrazine ring breathing mode would also be a key diagnostic peak. researchgate.netresearchgate.net The C=O stretches, while also present, are often weaker in Raman spectra compared to their intensity in FT-IR.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=C Ring Stretch (Phenyl & Pyrazine) | 1500 - 1620 | Strong |

| C=O Stretch | 1650 - 1750 | Weak to Medium |

| Phenyl Ring Breathing | 990 - 1010 | Strong |

Note: Predicted frequencies are based on spectroscopic studies of substituted pyrazines and related aromatic heterocycles. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M+) and numerous fragment ions. nih.govyoutube.com The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation. nih.gov For a compound like this compound, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the cleavage of the pyrazinedione ring and the bond connecting the phenyl group. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.govyoutube.com It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. nih.govnih.gov ESI-MS is instrumental in accurately determining the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion can be performed to induce fragmentation and obtain structural information. nih.gov

Table 1: Illustrative Mass Spectrometry Data for Pyrazinedione Derivatives

| Technique | Ion Type | Key Information Provided | Expected m/z for C₁₁H₁₀N₂O₂ | Potential Fragments |

| EI-MS | Molecular Ion (M+) | Molecular Weight, Fragmentation Pattern | 202.07 | C₇H₇ (tolyl), C₄H₃N₂O₂ (pyrazinedione ring) |

| ESI-MS | Protonated Molecule [M+H]+ | Accurate Molecular Weight | 203.08 | Minimal fragmentation in single MS mode |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds. scispace.comnih.gov While this compound itself may have limited volatility, GC-MS is crucial for analyzing related, more volatile pyrazine compounds or potential volatile byproducts from its synthesis or degradation. researchgate.netmdpi.com In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for identification. nih.govnih.gov The retention time from the GC and the mass spectrum from the MS together provide high confidence in compound identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uzh.chelte.hu This technique is particularly useful for studying compounds containing chromophores, such as aromatic rings and double bonds.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. montana.edupharmatutor.org

π→π transitions:* These are high-energy transitions that occur in unsaturated systems like the pyrazine and phenyl rings. They typically result in strong absorption bands. uomustansiriyah.edu.iq

n→π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. pharmatutor.org These transitions are generally weaker in intensity compared to π→π* transitions. pharmatutor.org

The position and intensity of these absorption bands (λmax) are sensitive to the molecular structure and the solvent used. montana.eduuomustansiriyah.edu.iq The conjugation between the phenyl ring and the pyrazinedione system influences the energy of these transitions, providing insight into the electronic structure of the molecule. elte.hu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter Wavelength (e.g., 200-300 nm) | High |

| n → π | Non-bonding to π antibonding | Longer Wavelength (e.g., >300 nm) | Low |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound like this compound. researchgate.net

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₀N₂O₂)

| Element | Theoretical Mass % | Found Mass % (Illustrative) |

| Carbon (C) | 65.34% | 65.31% |

| Hydrogen (H) | 4.98% | 4.95% |

| Nitrogen (N) | 13.85% | 13.82% |

Thermal Analysis Techniques for Stability Studies (e.g., TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org TGA is used to determine the thermal stability and decomposition profile of a compound. chempap.org For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages. uvic.ca

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. mdpi.com A DSC scan of the target compound would reveal its melting point (an endothermic event) and any other phase changes or decomposition events (which can be endothermic or exothermic). uvic.caiitk.ac.in

Advanced Morphological and Intermolecular Interaction Studies

Hirshfeld Surface Analysis and 2D Fingerprint Maps for Molecular Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. The resulting Hirshfeld surface can be mapped with various properties to highlight specific aspects of the molecular environment.

One of the key properties mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). This property is color-coded to reveal regions of intermolecular contact: red spots indicate contacts shorter than the van der Waals radii sum and represent close interactions, white areas denote contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii. nih.gov

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts on the surface. crystalexplorer.netcrystalexplorer.net These plots represent the combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface) for each point on the surface. crystalexplorer.net The distribution and shape of the points on the plot are unique for a given crystal structure and provide a "fingerprint" of its intermolecular interactions. crystalexplorer.netresearchgate.net

The breakdown of these interactions can be quantified as a percentage of the total Hirshfeld surface area, as illustrated in the following representative data table for a related pyrazine compound. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 63.3 |

| C···H/H···C | 27.4 |

| N···H/H···N | 8.0 |

| Other | 1.3 |

This quantitative data, derived from the 2D fingerprint plots, is essential for comparing the packing motifs in different polymorphs or between different but related compounds. mdpi.com

Scanning Electron Microscopy (SEM) for Compound Morphology

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. mdpi.com In the context of pharmaceutical and chemical compounds, SEM provides high-resolution images that reveal critical information about particle size, shape, and surface texture. nih.gov The technique operates by scanning a sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface. mdpi.com

For crystalline organic compounds like this compound, SEM analysis can elucidate the external crystal habit. The morphology of crystalline particles is a direct consequence of the internal crystal structure and the conditions under which the crystals were grown. SEM imaging can reveal whether the compound forms, for example, well-defined geometric shapes such as prisms or plates, or if it exists as irregular agglomerates. psu.edu

In a typical SEM analysis of a crystalline powder, the sample is mounted on a stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent the buildup of electrostatic charge on the surface. nih.gov The microscope then generates images that can show:

Particle Size Distribution: A qualitative or quantitative assessment of the range of particle sizes present in the sample.

Surface Topography: The presence of features such as steps, striations, or defects on the crystal faces.

Aggregation: The extent to which individual particles clump together to form larger clusters. psu.edu

For instance, a hypothetical SEM examination of crystalline this compound might reveal the formation of distinct, pseudo-rhombohedral crystals, indicating a well-ordered crystallization process. researchgate.net Such morphological data is crucial for understanding the material's bulk properties, including flowability, dissolution rate, and compaction behavior.

Computational Chemistry and Theoretical Investigations of 4 3 Methylphenyl 1h Pyrazine 2,3 Dione

Quantum Chemical Calculation Methodologies

The foundation of a computational study lies in the selection of appropriate theoretical methods and basis sets to ensure the accuracy of the calculated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules.

A basis set such as 6-31G(d,p) would typically be used in conjunction with the B3LYP functional. This notation indicates that the core electrons are described by a single contracted Gaussian-type orbital (GTO), and the valence electrons are described by two GTOs. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more accurate description of the electron density distribution in the molecule.

To understand how a molecule interacts with light and to predict its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach is an extension of DFT that allows for the calculation of excited state properties, such as excitation energies and oscillator strengths. These calculations are crucial for understanding the electronic transitions within the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution of the electron density for these orbitals would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. Analysis of the electron density distribution in the HOMO and LUMO can also indicate the possibility of intra-molecular charge transfer upon electronic excitation.

Molecular Reactivity and Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This analysis provides a visual representation of the molecule's reactive sites and intermolecular interaction patterns.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations, particularly using DFT methods, can accurately predict the vibrational frequencies of a molecule. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra. The assignment of vibrational modes to specific spectral bands can be complex for molecules of this size, and theoretical calculations are instrumental in making accurate assignments.

For 4-(3-methylphenyl)-1H-pyrazine-2,3-dione, the vibrational spectrum is expected to be rich with characteristic peaks corresponding to the functional groups present. Key vibrational modes would include:

N-H stretching vibrations.

C=O stretching vibrations of the dione (B5365651) group.

C-N stretching vibrations within the pyrazine (B50134) ring.

Aromatic C-H and C=C stretching of the phenyl ring.

C-H stretching and bending of the methyl group.

A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide utilized DFT computations to perform vibrational assignments based on the Potential Energy Distribution (PED). chemrxiv.org Such an analysis for this compound would provide a detailed understanding of its vibrational behavior.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for a Pyrazinedione Derivative

This table provides an example of theoretical vibrational frequencies and their assignments for a molecule with similar functional groups.

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | 3452 | Stretching of the N-H bond |

| Aromatic C-H Stretch | 3100-3000 | 3105-3005 | Stretching of C-H bonds in the phenyl ring |

| C=O Stretch (asymmetric) | 1720 | 1718 | Asymmetric stretching of the carbonyl groups |

| C=O Stretch (symmetric) | 1680 | 1685 | Symmetric stretching of the carbonyl groups |

| C=C Aromatic Stretch | 1600, 1480 | 1605, 1485 | Stretching of C=C bonds in the phenyl ring |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The pyrazine and phenyl rings, along with the dione group, form a conjugated system that influences the electronic transitions. The solvent environment can also affect the absorption maxima, and computational models can account for these effects.

Studies on pyrazine derivatives have shown that TD-DFT calculations can provide valuable insights into their electronic transition properties. acs.org The predicted spectra can be correlated with experimental data to understand the nature of the electronic excitations.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for a Pyrazine Derivative

The table below shows hypothetical TD-DFT predicted absorption wavelengths and their corresponding electronic transitions.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S0 → S1 | 380 | 0.05 | n → π* transition |

| S0 → S2 | 310 | 0.45 | π → π* transition |

| S0 → S3 | 260 | 0.60 | π → π* transition |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when appropriate levels of theory and basis sets are used.

For this compound, GIAO calculations can predict the 1H and 13C NMR spectra. These predictions are invaluable for assigning experimental NMR signals and for confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of the nuclei, making them a powerful probe of molecular structure.

A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated the utility of GIAO calculations in predicting 1H NMR chemical shifts, which showed good correlation with experimental values. mdpi.com

Interactive Data Table: Predicted 13C NMR Chemical Shifts for a Substituted Pyrazinedione

This table presents illustrative predicted 13C NMR chemical shifts for key carbon atoms in a similar molecular structure.

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| C=O (Dione) | 155-165 | Carbonyl group |

| C (Pyrazine ring) | 130-150 | Aromatic heterocyclic ring |

| C (Phenyl, substituted) | 135-140 | Aromatic ring, attached to pyrazine |

| C (Phenyl, other) | 120-130 | Aromatic ring |

| CH3 (Methyl) | 20-25 | Alkyl group on phenyl ring |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can reveal important stabilizing interactions, such as:

Delocalization of lone pair electrons from the nitrogen and oxygen atoms into the anti-bonding orbitals of the pyrazine and phenyl rings.

Hyperconjugation between the C-H bonds of the methyl group and the π-system of the phenyl ring.

In a theoretical study of a halogen-substituted pyrazine-2-carboxamide, NBO analysis was employed to investigate donor-acceptor interactions, providing insights into the molecule's stability. chemrxiv.org

Interactive Data Table: Key NBO Interactions and Stabilization Energies for a Pyrazinedione Derivative

The following table provides examples of significant NBO interactions and their associated stabilization energies (E(2)) that would be expected in a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=C) Pyrazine | 25.5 | Lone pair delocalization |

| LP(2) O | π(C=N) Pyrazine | 18.2 | Lone pair delocalization |

| π(C=C) Phenyl | π(C=C) Pyrazine | 15.8 | π-conjugation |

| σ(C-H) Methyl | π(C=C) Phenyl | 2.1 | Hyperconjugation |

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations are crucial for predicting the nonlinear optical (NLO) properties of molecules, identifying promising candidates for materials used in photonics and optoelectronics. For pyrazine derivatives, these properties are heavily influenced by their electronic structure, particularly the presence of donor-acceptor (D-A) frameworks that facilitate intramolecular charge transfer (ICT). researchgate.net Density Functional Theory (DFT) is a common computational method employed to determine these characteristics. researchgate.netdntb.gov.ua

First-Order Hyperpolarizability (β₀) and Related Parameters

First-order hyperpolarizability (β₀ or β) is a key metric that quantifies the second-order NLO response of a molecule. A high β₀ value is indicative of a strong NLO effect. Computational studies on related heterocyclic compounds show that a reduced HOMO-LUMO energy gap (ΔE) often leads to increased molecular polarizability and, consequently, an enhanced NLO response. mdpi.com For instance, theoretical investigations of novel salicylaldehyde (B1680747) thiosemicarbazones demonstrated that β values ranging from 192.778 to 501.709 atomic units (a.u.) suggest potential for NLO applications, especially when compared to the reference material, urea. dntb.gov.ua Similarly, studies on N-substituted 1,2,4-triazole (B32235) derivatives have reported significant first hyperpolarizability values, with one compound exhibiting a β value of 6.317 x 10⁻³⁰ esu, underscoring its potential for NLO applications. mdpi.com For pyrazine derivatives, enhancing the intramolecular charge transfer through strategic placement of electron-donating and accepting groups is a primary method for increasing the hyperpolarizability. researchgate.net

Table 1: Calculated First-Order Hyperpolarizability (β) of Structurally Related Heterocyclic Compounds Note: These values are for compounds structurally related to pyrazinediones and serve as examples of typical magnitudes.

| Compound Class | Calculated β Value | Units |

|---|---|---|

| N-substituted 1,2,4-triazole derivative (7c) | 6.317 x 10⁻³⁰ | esu |

| Salicylaldehyde thiosemicarbazones | 192.778–501.709 | a.u. |

Design Principles for Pyrazinedione-based NLO Materials

The rational design of NLO materials based on the pyrazinedione scaffold is guided by established structure-property relationships. acs.orgmostwiedzy.pl A key strategy involves creating a donor-acceptor (D-A) architecture within the molecule. researchgate.net In the case of this compound, the pyrazinedione core can act as an electron-accepting moiety, while the substituted phenyl ring serves as the electron donor.

Key design principles include:

Enhancing Intramolecular Charge Transfer (ICT): The efficiency of NLO response is strongly correlated with the degree of ICT from the donor to the acceptor. This can be amplified by introducing stronger electron-donating groups on the phenyl ring or modifying the pyrazine core to increase its electron-accepting nature. researchgate.net

Tuning Substituent Effects: The electronic properties of substituents significantly impact the NLO response. Increasing the push-pull electronic strength of the donor and acceptor groups can considerably enhance hyperpolarizability. nih.gov

Extending π-Conjugation: Lengthening the conjugated system that connects the donor and acceptor moieties typically decreases the HOMO-LUMO energy gap, leading to a red shift in electronic absorption and an increase in NLO properties. nih.gov

First-Principles Design: Utilizing first-principles calculations allows for the accurate prediction of NLO properties and helps clarify the relationship between a molecule's microstructure and its macroscopic NLO performance, enabling a more effective and efficient design process. acs.orgnih.gov

Optimized Geometric and Structural Parameters (Bond Lengths, Angles, Dihedral Angles)

Computational methods such as DFT are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometric parameters. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The core pyrazine ring's geometry is well-established, with experimental and calculated values providing a baseline. nih.govaps.org For the parent pyrazine molecule, typical C-N bond lengths are around 1.338 Å and C-C bond lengths are approximately 1.397 Å. aps.org The C-N-C bond angle is about 115.65°, while the C-C-N angle is near 122.18°. aps.org

Upon substitution, these parameters are expected to change:

Bond Lengths: The C=O bonds in the dione portion will have characteristic double bond lengths. The N-phenyl bond will exhibit a length typical for a single bond between an sp² nitrogen and an sp² carbon.

Angles: The presence of carbonyl groups will influence the internal angles of the pyrazine ring. The sum of bond angles around the nitrogen atom attached to the phenyl group can indicate its planarity; a sum near 360° suggests a planar configuration due to π-conjugation effects. bohrium.com

Table 2: Experimental Geometric Parameters for the Parent Pyrazine Ring

| Parameter | Description | Value |

|---|---|---|

| r(C-N) | Carbon-Nitrogen bond length | 1.338 Å |

| r(C-C) | Carbon-Carbon bond length | 1.397 Å |

| a(C-N-C) | Carbon-Nitrogen-Carbon angle | 115.65° |

Computational Conformational Analysis and Tautomerism Studies

Computational studies are essential for exploring the conformational landscape and potential tautomeric forms of this compound.

Conformational Analysis: This involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. For the target compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrazinedione nitrogen to the 3-methylphenyl ring. Computational analysis can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them. Studies on similar phenyl-substituted piperazinediones have shown that the molecule often adopts a non-planar conformation to minimize steric strain. bohrium.com

Tautomerism: The 1H-pyrazine-2,3-dione ring system can theoretically exist in different tautomeric forms due to the migration of a proton. The primary equilibrium is the lactam-lactim tautomerism, where the amide (-NH-C=O) group can convert to an imidic acid (-N=C-OH) form. This would result in the following potential tautomers:

Diketone (Lactam-Lactam) form: this compound.

Enol-keto (Lactim-Lactam) form: 3-hydroxy-4-(3-methylphenyl)-1H-pyrazin-2(3H)-one.

Computational chemistry can calculate the relative energies of these tautomers in different environments (gas phase or solution) to predict which form is predominant. Studies on analogous systems, like 1-phenyl-1H-pyrazol-3-ol, have shown that the -ol form can be significantly stabilized and may even be the dominant species in the solid state and in solution.

Advanced Electronic Analyses: Transition Density Matrix (TDM) and Density of States (DOS)

To gain a deeper understanding of the electronic transitions and orbital compositions, advanced computational analyses like TDM and DOS are employed.

Transition Density Matrix (TDM): TDM analysis is a powerful tool for visualizing and characterizing electronic excitations, such as those observed in UV-Vis absorption spectra. Instead of interpreting transitions as promotions between multiple canonical molecular orbitals, TDM analysis simplifies the picture by transforming the orbitals into "hole" and "particle" contributions. This method is particularly useful for complex systems and donor-acceptor compounds, where it can clearly illustrate the nature of an electronic transition, such as local excitations within a molecular fragment or charge-transfer excitations between the donor and acceptor moieties. TDM maps can be used to validate the existence of effective charge transitions predicted by other methods.

Density of States (DOS): DOS analysis provides a graphical representation of the number of available electronic states at each energy level. A total DOS (TDOS) plot shows the distribution of all molecular orbitals, while a projected or partial DOS (PDOS) plot decomposes the TDOS into contributions from specific atoms or molecular fragments. For this compound, a PDOS analysis could show the respective contributions of the pyrazinedione ring and the 3-methylphenyl group to the frontier molecular orbitals (HOMO and LUMO). This provides a clear illustration of which fragment is the primary electron donor (contributing more to the HOMO) and which is the electron acceptor (contributing more to the LUMO), thereby confirming the molecule's donor-acceptor characteristics.

Applications and Advanced Research Contexts of Pyrazinedione Derivatives

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Pyrazine (B50134) and its derivatives are fundamental N-heterocycles that serve as crucial building blocks in organic chemistry. researchgate.net Their distinct reactivity profiles have made them a focal point for advancements in synthetic methods and the total synthesis of complex molecules. nih.gov The pyrazinedione core, in particular, offers multiple reactive sites that can be strategically functionalized, enabling its use as a precursor for a wide array of molecular architectures.

The pyrazinedione structure is an effective precursor for synthesizing more complex, fused heterocyclic systems. The nitrogen and carbonyl groups within the ring provide handles for various chemical transformations. For instance, condensation reactions are a common strategy to build upon the pyrazine core. researchgate.net The synthesis of fused pyrazoles from chromones and the creation of pyrimidine (B1678525) and pyrazole (B372694) derivatives from oxazinethione precursors highlight the versatility of heterocyclic building blocks in constructing fused systems. mdpi.comnih.gov These synthetic strategies often involve tandem or multi-component reactions that efficiently generate molecular complexity from relatively simple starting materials. The development of synthetic protocols for fused pyrido-1,2,4-triazepines, 1,2,4,5-tetrazines, and 1,2,4,5-tetrazepines further illustrates the utility of nitrogen-rich heterocycles as versatile building blocks for creating novel fused ring systems.

Pyrazinedione derivatives are valuable precursors for creating molecules with specific functionalities. Their inherent chemical scaffold can be modified to tune properties for various applications, from pharmaceuticals to materials. The synthesis of 1,3,4-thiadiazoles, which are often used as bioisosteres for amide bonds in drug design, can be achieved from acyl hydrazine (B178648) precursors. nih.gov This demonstrates how one class of heterocycle can serve as a starting point for another with distinct properties. Similarly, the synthesis of pyrazine-containing therapeutics like Bortezomib, a proteasome inhibitor, underscores the importance of the pyrazine nucleus as a foundational structure in medicinal chemistry. nih.gov The ability to strategically install different functional groups onto the pyrazinedione ring allows chemists to develop a library of compounds for screening and optimization in various applications.

Structure-Activity Relationship Studies (General Chemical Modulations)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its properties and reactivity. For pyrazinedione derivatives, SAR studies help in designing new compounds with desired characteristics by systematically modifying the substituents on the core ring structure. researchgate.netmdpi.comnih.govfrontiersin.org This approach is a cornerstone of modern drug design and materials development. mdpi.com

The nature and position of substituents on an aromatic or heterocyclic ring profoundly affect its reactivity. libretexts.orglumenlearning.com In the case of "4-(3-methylphenyl)-1H-pyrazine-2,3-dione," the 3-methylphenyl group is a key substituent. Substituents influence the electron density of the ring through inductive and resonance effects. libretexts.org

Inductive Effects : These are transmitted through sigma bonds. Electronegative atoms can withdraw electron density, deactivating the ring towards certain reactions, while alkyl groups like the methyl group on the phenyl ring are weakly electron-donating. lumenlearning.com

Resonance Effects : These involve the delocalization of pi electrons between the substituent and the ring. Groups with lone pairs can donate electron density to the ring, activating it, while groups with pi bonds to electronegative atoms can withdraw electron density. libretexts.org

Material Science Applications (Excluding explicit physical properties)

The tunable electronic properties of pyrazine-based compounds make them attractive candidates for applications in material science, particularly in the development of organic electronic materials.

Pyrazine derivatives have been successfully incorporated into organic photosensitizers for dye-sensitized solar cells (DSSCs). mdpi.compsecommunity.org In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material. The design of the dye is crucial for the cell's efficiency. Pyrazine-based sensitizers are advantageous due to their favorable photophysical and electrochemical properties. rsc.org

These dyes are often designed with a donor-π-acceptor (D-π-A) architecture. The pyrazine unit can function as part of the π-bridge or as an acceptor group, facilitating intramolecular charge transfer upon light absorption. rsc.org Researchers have synthesized various pyrazine-based dyes, such as those incorporating thieno[3,4-b]pyrazine (B1257052) or benzo[3,4-b]pyrazine, to create panchromatic sensitizers that absorb light across a broad spectrum. mdpi.comrsc.org The performance of these dyes can be modulated by altering the donor, acceptor, and π-bridge components, demonstrating a clear structure-property relationship. For example, the introduction of a bulky trifluoromethyl group in one study helped prevent dye aggregation, leading to improved device performance. mdpi.com

Contributions to Advanced Nonlinear Optical Technologies

Pyrazinedione derivatives are emerging as significant materials in the field of nonlinear optics (NLO), primarily due to their versatile molecular structures which can be engineered to exhibit large third-order nonlinear optical susceptibilities. researchgate.netresearchgate.net Research has focused on creating donor-acceptor (D-A) type pyrazine derivatives, where strategic molecular engineering can significantly influence and enhance intramolecular charge transfer (ICT), a key mechanism for NLO response. rsc.org The synergistic effect between electron-donating and electron-accepting groups within these molecules has been shown to produce exceptional third-order nonlinear polarizability and second-order hyperpolarizability. rsc.org

The NLO properties of these compounds are typically investigated using techniques such as the Z-scan method and the third-harmonic generation (THG) Maker fringes technique, often with laser excitation at wavelengths like 532 nm or 1064 nm. researchgate.netrsc.org Studies have demonstrated that the NLO response is highly dependent on the specific functional groups attached to the pyrazine core and their positions on the molecule. researchgate.net For instance, integrating a 4-diphenylamino-phenyl unit with a pyrazine segment has led to novel organic conjugated molecules that exhibit reversible NLO switching properties in response to protonation and deprotonation. researchgate.net Neutral forms of these structures can display reverse saturated absorption (RSA), while their protonated counterparts show saturated absorption (SA), highlighting their potential in optical switching applications. researchgate.net

Theoretical approaches, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. rsc.orgnih.gov DFT calculations help in understanding the relationship between molecular structure, electronic properties (like HOMO-LUMO energy gaps), and NLO activity. nih.govnih.gov A reduced HOMO-LUMO energy gap is often correlated with increased molecular polarizability and an enhanced NLO response. researchgate.net The versatility of pyrazine derivatives allows for structural tuning to optimize NLO properties, making them promising candidates for applications in photonics, optical communication, data storage, and optoelectronics. researchgate.netrsc.orgresearchgate.net

Table 1: Nonlinear Optical (NLO) Properties of Selected Pyrazine Derivatives

| Compound Series/Type | Key Structural Feature | Third-Order NLO Property | Measured Value | Reference |

|---|---|---|---|---|

| S-series Pyrazine | Triphenylamine donors & nitrobenzene (B124822) acceptors | Third-order nonlinear polarizability (χ_I^(3)) | 35.18 × 10⁻¹³ esu | rsc.org |

| S-series Pyrazine | Triphenylamine donors & nitrobenzene acceptors | Second-order hyperpolarizability (γ) | 7.93 × 10⁻³³ esu | rsc.org |

| Pyrido[2,3-b]pyrazine | Substituted aromatic aldehyde | Average polarizability (⟨α⟩) | 3.90 × 10⁻²³ esu | nih.gov |

| Pyrido[2,3-b]pyrazine | Substituted aromatic aldehyde | First hyperpolarizability (β_tot) | 15.6 × 10⁻³⁰ esu | nih.gov |

| Pyrido[2,3-b]pyrazine | Substituted aromatic aldehyde | Second hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ esu | nih.gov |

Agrochemical Research and Development

Pyrazine and its derivatives have been a subject of interest in agrochemical research, particularly in the development of new herbicides. researchgate.netopenresearchlibrary.org The pyrazine ring is a structural component in various biologically significant compounds, and its introduction into larger molecules can impart specific chemical and physicochemical properties beneficial for herbicidal action. researchgate.net Research efforts have focused on synthesizing and evaluating novel pyrazine derivatives for their ability to control weed growth, both pre- and post-emergence. mdpi.comnih.gov

Investigation of Pyrazinedione Derivatives as Herbicidal and Pesticidal Agents

The investigation into pyrazinedione and related pyrazine derivatives as herbicides has identified several promising compounds and mechanisms of action. nih.gov One key area of research involves targeting essential plant enzymes. For example, derivatives of pyrimidinedione and cyclohexanedione have been designed as inhibitors of enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), respectively. nih.govnih.gov Inhibition of these enzymes disrupts critical biological pathways in plants, such as chlorophyll (B73375) and chloroplast formation, leading to herbicidal effects like chlorosis. researchgate.netnih.gov

In greenhouse evaluations, certain pyrazole derivatives containing a phenylpyridine moiety have shown moderate to good post-emergence herbicidal activity against various weeds, including Digitaria sanguinalis and Abutilon theophrasti. mdpi.com Similarly, specific substituted N-phenylpyrazine-2-carboxamides have been identified as potent inhibitors of photosynthesis in spinach chloroplasts. nih.gov For instance, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide demonstrated an IC₅₀ value of 51.0 μmol∙L⁻¹ for inhibiting the oxygen evolution rate. nih.gov Molecular docking studies are often employed to understand how these compounds bind to their target enzymes, providing a theoretical basis for designing more potent and selective herbicides. nih.govnih.gov

Table 2: Herbicidal Activity of Selected Pyrazine and Related Derivatives

| Compound | Target/Assay | Activity/Efficacy | Reference |

|---|---|---|---|

| Compound 6q (Pyrimidinedione derivative) | Zinnia elegans (ZE) & Abutilon theophrasti (AT) | 100% efficacy at 9.375 g a.i./ha | nih.gov |

| Compound G31 (Cyclohexanedione derivative) | Plantago depressa & Capsella bursa-pastoris | >90% inhibition at 37.5-75.0 g a.i./ha | nih.gov |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Photosynthesis inhibition (spinach chloroplasts) | IC₅₀ = 51.0 μmol∙L⁻¹ | nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll reduction (Chlorella vulgaris) | IC₅₀ = 44.0 μmol∙L⁻¹ | nih.gov |

| Compounds 6a & 6c (Pyrazole derivatives) | Setaria viridis (post-emergence) | 50% inhibition at 150 g a.i./hm² | mdpi.com |

Coordination Chemistry and Complex Formation

The field of coordination chemistry has extensively explored pyrazine and its derivatives due to their ability to act as versatile ligands in forming complexes with a wide range of transition metals. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). nih.govijcrt.org The resulting coordination compounds and polymers exhibit diverse structural arrangements and properties, which are of interest for applications in materials science and biological systems. bohrium.com

Ligand Design and Metal Chelation Properties of Pyrazinedione Derivatives

The design of pyrazinedione and other pyrazine-based ligands is crucial for controlling the structure and properties of the resulting metal complexes. These ligands can be designed to be bidentate or polydentate, coordinating to the metal center through multiple atoms. nih.govbendola.com For example, Schiff bases derived from pyrazine-2-carbaldehyde (B1279537) can act as bidentate ligands, coordinating with metal ions through both a nitrogen atom from the pyrazine ring and a nitrogen or sulfur atom from the Schiff base side chain. nih.govijcrt.org

Spectroscopic and Magnetic Characterization of Pyrazinedione-Metal Complexes

A combination of spectroscopic and magnetic techniques is essential for the thorough characterization of pyrazinedione-metal complexes. Infrared (IR) spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. nih.govbendola.com The coordination is typically evidenced by shifts in the vibrational frequencies of functional groups involved in bonding, such as C=N, C=O, or N-H stretches, compared to the free ligand. nih.govbendola.com For instance, a shift in the ν(C=N) band to a higher wavenumber upon complex formation confirms the involvement of the nitrogen atom in bonding with the metal ion. nih.gov

Magnetic susceptibility measurements are crucial for determining the magnetic properties of these complexes, which arise from the unpaired electrons in the d-orbitals of the transition metal ions. scilit.comuomustansiriyah.edu.iq These measurements, often conducted over a range of temperatures, can reveal whether a complex is paramagnetic, ferromagnetic, or antiferromagnetic. uomustansiriyah.edu.iqpsu.edu For example, some pyrazine-bridged complexes exhibit antiferromagnetic coupling between metal centers, where the magnetic moments of adjacent ions align in an anti-parallel fashion. researchgate.netresearchgate.net The temperature dependence of magnetic susceptibility can be fitted to theoretical models, such as the Bonner-Fisher one-dimensional chain model, to quantify the magnetic exchange interactions (J) between the metal ions. researchgate.net

Table 3: Spectroscopic and Magnetic Data for Representative Pyrazine-Metal Complexes

| Complex/Ligand | Technique | Observation | Interpretation | Reference |

|---|---|---|---|---|

| N′-benzylidenepyrazine-2-carbohydrazonamide Metal Complexes | FTIR Spectroscopy | ν(C=N) and ν(C=C) bands shift to higher wavenumbers | Confirms coordination of the pyrazine ring nitrogen atom to the metal ion | nih.gov |

| [Fe(pyrazinecarboxylate)₂(H₂O)₂] | Magnetic Susceptibility | Maximum susceptibility at ~15 K | Consistent with Fisher linear-chain model (J/k = –1.3 K), indicating antiferromagnetic interaction | scilit.com |

| Mn(N₃)₂(pyrazine) | Magnetic Susceptibility | Data fits to a 1-D chain model with J/k = +2.4 K | Ferromagnetic coupling via azide (B81097) bridges and antiferromagnetic coupling via pyrazine ligands | psu.edu |

| μ-pyrazine bridged dinuclear Cu(II) complex | Magnetic Susceptibility | Data fitted by Bleaney-Bowers equation | Antiferromagnetic coupling with J/k value of -5.1 K | researchgate.net |

| Platinum-Pyrazine Carboxamide Complexes | FTIR Spectroscopy | ν(C=O) frequencies shifted to lower frequencies | Confirms participation of the carbonyl group in coordination | bendola.com |

Biochemical and Enzymatic Interaction Studies (Purely Computational/In silico)

Computational, or in silico, methods have become indispensable tools for investigating the potential biochemical and enzymatic interactions of pyrazinedione derivatives. japsonline.comnih.gov These studies, which include molecular docking, quantitative structure-activity relationship (QSAR), and ADME (absorption, distribution, metabolism, and excretion) predictions, provide valuable insights into how these molecules might behave in a biological system, guiding the synthesis and experimental testing of new therapeutic or agrochemical agents. japsonline.comijfmr.com

Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein or enzyme. researchgate.netnih.gov For example, in silico studies on pyrazine derivatives have been used to identify potential inhibitors of enzymes like PIM-1 kinase and VEGFR-2, which are important targets in cancer therapy. japsonline.comnih.gov These studies can reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the pyrazine derivative and amino acid residues in the enzyme's catalytic pocket. nih.govnih.gov The docking results, often expressed as a binding affinity score, help to rank compounds and suggest structural modifications that could improve their inhibitory activity. nih.gov

Beyond docking, computational studies often include the prediction of pharmacokinetic properties (ADME). japsonline.comnih.gov These analyses estimate factors like oral bioavailability, cell permeability, and adherence to established guidelines for "drug-likeness," such as Lipinski's rule of five. japsonline.comnih.gov Such in silico screening helps to prioritize compounds that not only show good binding to their target but also possess favorable properties for further development. nih.govresearchgate.net

Table 4: Summary of In Silico Studies on Pyrazine and Related Derivatives

| Compound Class | Target Enzyme/Protein | In Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| 3-(pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | 3D-QSAR, Molecular Docking | Identified structural requirements for inhibitory activity; screened ZINC database for novel inhibitors | japsonline.com |

| Pyrazoline-conjugated pyrrole (B145914) derivatives | VEGFR-2 | Molecular Docking | Potent compounds showed high binding affinity (-9.5 kcal/mol), comparable to the drug sunitinib | nih.gov |

| Pyrimidinedione derivatives | Protoporphyrinogen IX oxidase (PPO) | Molecular Docking | Compound 6q forms a hydrogen bond with Arg98 and π-π stacking with Phe392 in the active site | nih.gov |

| Cyclohexanedione derivatives | Arabidopsis thaliana HPPD (AtHPPD) | Molecular Docking, Molecular Dynamics | Compound G31 could stably bind to the target enzyme | nih.gov |

| Pyrazoline derivatives | Bacterial Protein (PDB ID: 7KO9) | Molecular Docking | Novel derivatives exhibited better binding affinity scores than the standard drug ciprofloxacin | ijfmr.com |

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-receptor interactions at a molecular level.

In the study of pyrazine-based heterocycles, molecular docking simulations are crucial for elucidating binding modes and affinities with protein targets. For instance, in a study of pyrazine-pyridone derivatives, which share structural similarities with pyrazinediones, molecular docking revealed significant binding affinity to the active site of Escherichia coli DNA gyrase subunit B (PDB ID: 4DUH). One particular derivative, 6-Amino-4-(4-nitrophenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, demonstrated a high binding affinity, suggesting its potential as an effective binder to this critical bacterial enzyme. nih.gov

The primary interactions governing the binding of pyrazine derivatives to protein receptors often involve hydrogen bonds and π-interactions. nih.gov The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a common interaction pattern observed in various protein-ligand complexes. nih.gov The aromatic nature of the pyrazine ring also allows for favorable π-π stacking or π-hydrogen bonds with aromatic residues like tyrosine, phenylalanine, or tryptophan within the receptor's binding pocket. nih.govnih.gov

Detailed findings from docking studies on a pyrazine-pyridone derivative are summarized in the table below.

| Compound Derivative | Receptor Target | Binding Affinity (S) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Pyrazine-pyridone analog | DNA gyrase B (PDB: 4DUH) | -7.4519 kcal/mol | Asp73, Asn46 | Hydrogen-donor, π-Hydrogen bond |

Computational Insights into Enzyme Inhibition Mechanisms

Computational methods, particularly molecular dynamics (MD) simulations, provide a deeper understanding of the dynamic nature of enzyme-inhibitor interactions over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-protein complex, conformational changes, and the persistence of key interactions. nih.gov

For heterocyclic enzyme inhibitors, MD simulations have been employed to explore the stability of binding within the active site. nih.gov For example, simulations of halogenated pyrazoline derivatives as inhibitors of monoamine oxidase-B (MAO-B) have demonstrated stable binding affinities and minimal motional movement within the active site, confirming a robust inhibitory interaction. nih.gov These simulations often analyze parameters like the root-mean-square deviation (RMSD) of the protein-ligand complex and root-mean-square fluctuation (RMSF) of individual residues to assess stability and flexibility. nih.gov

The mechanism of enzyme inhibition by pyrazinedione analogues can be inferred from these computational studies. The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the strength of the interaction and identify the key residues contributing to the binding. researchgate.net For pyrazine-based compounds, hydrophobic forces and hydrogen bonds are typically the major contributors to the binding energy with target enzymes. researchgate.net This detailed energetic and structural information is vital for understanding the inhibition mechanism and for the rational design of more potent and selective inhibitors. mdpi.com

Natural Products and Analogues

Isolation and Spectroscopic Characterization from Natural Sources

Pyrazine and its derivatives are found in nature, occurring in various plants, microorganisms, and marine organisms. researchgate.net One notable example of a naturally occurring compound featuring a related pyrazinedione core is L-proline anhydride, also known as cyclo(L-Pro-L-Pro) or (3S,8aS)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. This dipyrrolopyrazine was isolated from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica. nih.gov

The isolation of such alkaloids from plant material typically involves a multi-step process. mdpi.com The general procedure includes:

Extraction: The dried and powdered plant material is exhaustively extracted with a solvent like ethanol. phytojournal.com

Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partition to separate the alkaloids from other secondary metabolites. The extract is acidified to protonate the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase. After removing the neutral and acidic compounds with an organic solvent, the aqueous layer is basified, and the free alkaloids are extracted back into an organic solvent like chloroform. nih.gov

Chromatographic Purification: The resulting crude alkaloid fraction is then purified using chromatographic techniques, such as flash column chromatography on silica (B1680970) gel, to isolate the individual compounds. nih.gov

The structure of the isolated compounds is elucidated using a combination of spectroscopic methods.

| Spectroscopic Method | Purpose in Characterization |

|---|---|

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) groups of the dione (B5365651) structure. |

| 1H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. |

| 13C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the precise connectivity between atoms to confirm the final structure. nih.gov |

Synthesis and Characterization of Pyrazinedione Analogues of Natural Products

The synthesis of pyrazine derivatives, including those analogous to natural products, is an active area of research. Various synthetic strategies have been developed to construct the pyrazine core and introduce diverse substituents. researchgate.net A common approach for creating complex pyrazine-containing structures involves starting with a simpler, often commercially available, pyrazine derivative and building upon it.

For example, the synthesis of mdpi.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives begins with 2,3-dichloropyrazine. nih.gov This starting material undergoes a nucleophilic substitution reaction with hydrazine hydrate (B1144303) to introduce a hydrazine group. Subsequent cyclization reactions are then used to form the fused triazole ring system. This multi-step synthesis allows for the controlled construction of complex heterocyclic frameworks. nih.gov

A general synthetic pathway might involve:

Core Formation: Condensation reactions are a classical method to form the pyrazine ring, often by reacting a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.net

Functionalization: Once the core is formed, substituents can be introduced or modified. For instance, creating 4-aryl-1H-pyrazine-2,3-dione derivatives would likely involve the condensation of an appropriately substituted α-amino acid derivative with a glyoxal (B1671930) derivative, followed by oxidation or other functional group manipulations.

Future Directions and Emerging Research Avenues in Pyrazinedione Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. Traditional multi-step syntheses of heterocyclic compounds often generate significant waste. Future research will likely focus on developing novel, more atom-economical routes to pyrazinediones like 4-(3-methylphenyl)-1H-pyrazine-2,3-dione.

One promising approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. mdpi.com MCRs are inherently atom-economical as they minimize the number of synthetic steps and purification stages, thereby reducing solvent usage and waste generation. mdpi.com The development of MCRs for the synthesis of functionalized pyridazines has demonstrated the potential of this strategy for constructing diazine rings with high efficiency. researchgate.net Adapting these methodologies to the synthesis of 4-aryl-1H-pyrazine-2,3-diones could provide a more sustainable and efficient pathway to these valuable compounds. Addition reactions, in general, are considered highly atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org Future efforts may also focus on reagentless approaches, which further enhance sustainability. rsc.org

Exploration of Advanced Catalytic Systems for Pyrazinedione Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. While the chemistry of pyrazines has been explored, the development of advanced catalytic systems for the synthesis and functionalization of pyrazinediones remains an area ripe for investigation. rsc.org

Future research is expected to explore a range of catalytic systems, including:

Transition-Metal Catalysis: Palladium, copper, and other transition metals have been instrumental in the functionalization of pyrazine (B50134) rings through cross-coupling reactions. rsc.org These methods could be adapted for the direct arylation or alkylation of pyrazinedione precursors, offering a versatile route to a diverse library of derivatives. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key focus. youtube.com

Organocatalysis: Metal-free catalysis offers a more sustainable alternative to traditional transition-metal catalysis. nih.gov Chiral amine-catalyzed reactions, for instance, have been successfully employed in the asymmetric synthesis of pyrazolidine (B1218672) derivatives. nih.gov Exploring the potential of organocatalysts for the enantioselective synthesis of chiral pyrazinediones could lead to the discovery of novel bioactive molecules.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions. nih.gov The use of enzymes, such as lipases, for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines highlights the potential of biocatalysis in the synthesis of related heterocyclic compounds. nih.gov

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

For pyrazinedione chemistry, AI and ML can be applied in several ways:

Predicting Physicochemical and Biological Properties: ML models can be trained on existing data to predict properties such as solubility, toxicity, and bioactivity for new pyrazinedione derivatives. chemintelligence.com This can help prioritize synthetic targets and reduce the time and cost associated with experimental screening. research.google

De Novo Molecular Design: Generative deep learning models can design novel pyrazinedione structures with specific desired properties. acs.org These models learn the underlying patterns in chemical data to generate new molecules that are likely to be active for a particular biological target or possess specific material characteristics.

Reaction Outcome Prediction: AI algorithms can be trained to predict the products and yields of chemical reactions, aiding in the optimization of synthetic routes to pyrazinediones. chemintelligence.com

Expanding Computational Methodologies for Deeper Mechanistic Understanding of Pyrazinedione Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, helping to explain experimental observations and guide the design of more efficient synthetic strategies. Density Functional Theory (DFT) is a powerful tool for modeling the mechanisms of complex organic reactions, including the synthesis of heterocyclic compounds. hilarispublisher.comresearchgate.net

Future computational studies on pyrazinediones could focus on:

Elucidating Reaction Pathways: DFT calculations can be used to map out the potential energy surfaces of reactions involved in pyrazinedione synthesis, identifying transition states and intermediates. rsc.org This can help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions.

Investigating Reaction Mechanisms: Detailed computational studies can shed light on the mechanisms of key synthetic transformations, such as cycloaddition reactions, which are often employed in the synthesis of nitrogen-containing heterocycles. mdpi.com

Predicting Reactivity: Computational models can be used to predict the reactivity of different pyrazinedione precursors and reagents, aiding in the selection of optimal reaction conditions.

Design of Pyrazinediones for Novel Material Applications Beyond Current Scope